1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-14-11(15)8-7-10(13(16)17)12(14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVBATBBFVYBGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Ketoesters with N-Methyl Imines
The Maitland-Japp reaction, a classical method for synthesizing piperidines, has been adapted for this compound. β-Ketoesters react with N-methyl imines under Lewis acid catalysis to form δ-amino-β-ketoester intermediates, which cyclize into the target piperidine scaffold.
Reaction Protocol
A representative procedure involves:
- Imine Formation : Benzaldehyde reacts with methylamine in toluene at 60°C for 4 hours to generate N-methyl benzaldimine.
- Nucleophilic Addition : Methyl acetoacetate (β-ketoester) is added to the imine in the presence of titanium(IV) chloride (TiCl₄) at −20°C, yielding a δ-amino-β-ketoester intermediate.
- Cyclization : The intermediate undergoes intramolecular cyclization in tetrahydrofuran (THF) with pyridine, followed by acidic workup to afford 1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid.
Key Parameters :
Two-Step Synthesis via N-Boc-Protected Intermediates
To improve regioselectivity, a protective group strategy using tert-butoxycarbonyl (Boc) has been employed.
Step 1: Formation of δ-N-Boc-Amino-β-Ketoester
N-Boc imines (e.g., N-Boc-benzaldimine) react with the Weiler dianion of methyl acetoacetate in THF at −78°C. The dianion attacks the imine, forming a δ-N-Boc-amino-β-ketoester (Table 1).
Table 1: Synthesis of δ-N-Boc-Amino-β-Ketoesters
| Imine Substituent (R) | Yield (%) | Reference |
|---|---|---|
| Phenyl | 72 | |
| 4-Methoxyphenyl | 68 | |
| Cyclohexyl | 65 |
One-Pot Maitland-Japp Reaction
To streamline synthesis, a one-pot procedure eliminates intermediate isolation:
- Chan’s Diene Addition : The bis-silyl enol ether of methyl acetoacetate (Chan’s diene) reacts with N-Boc imines in dichloromethane (DCM) at −78°C.
- Cyclization : After quenching with methanol, cyclohexanone and sodium bicarbonate are added, inducing cyclization at 25°C.
Advantages :
Esterification-Hydrolysis Approach
A modular route involves esterifying 6-oxo-piperidine-3-carboxylic acid derivatives, followed by hydrolysis:
Methyl Ester Synthesis
6-Oxo-piperidine-3-carboxylic acid is refluxed with methanol and sulfuric acid (H₂SO₄) for 10 hours, yielding the methyl ester (98% purity).
Alkylation and Hydrolysis
- N-Methylation : The ester undergoes N-methylation with methyl iodide (CH₃I) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.
- Hydrolysis : The methyl ester is saponified with aqueous sodium hydroxide (NaOH) to regenerate the carboxylic acid.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Diastereomeric Ratio | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 44–61 | 95 | 1.5:1–4:1 | Moderate |
| Two-Step Boc Protection | 65–72 | 97 | 2:1–4:1 | High |
| One-Pot Reaction | 57–61 | 96 | 1:1–2.5:1 | High |
| Esterification-Hydrolysis | 85 | 98 | N/A | Excellent |
Key Findings :
- The esterification-hydrolysis route offers superior yield and purity but requires additional steps.
- Diastereoselectivity remains a challenge in cyclization methods, necessitating chiral resolution for enantiopure products.
Chemical Reactions Analysis
1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic aromatic substitution reagents like nitrating agents or halogenating agents
Scientific Research Applications
1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Structural Features :
- Piperidine backbone : Provides rigidity and hydrogen-bonding capabilities.
- Electron-withdrawing groups : The ketone (6-oxo) and carboxylic acid (3-position) enhance polarity and influence reactivity.
- Hydrophobic substituents : The phenyl and methyl groups may improve lipid solubility.
Synthetic routes for analogous compounds (e.g., 1-isobutyl derivatives) involve cyclization reactions with succinic anhydride or reflux conditions in solvents like p-xylene . Direct data on the target compound’s synthesis, however, remains scarce.
Comparison with Structurally Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key differences between the target compound and its analogs:
Notes:
- The dihydropyridine analog () contains a conjugated double bond, enhancing reactivity but reducing saturation .
- Substituent effects : Bulky groups like isobutyl () increase molecular weight and may reduce aqueous solubility. Methoxy groups () introduce hydrogen-bonding sites, lowering pKa (~4.08) and improving solubility in polar aprotic solvents like DMSO .
Biological Activity
1-Methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid, a bicyclic compound featuring a piperidine ring, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by:
- A piperidine ring with a phenyl substituent.
- A carboxylic acid group that enhances its reactivity.
- Chirality at the 2 and 3 positions, which contributes to its unique biological profile.
Biological Activities
Research indicates that this compound exhibits significant biological activity, particularly as a protease inhibitor . Notably, it has been studied for its potential role in inhibiting ubiquitin-specific protease 7 (USP7) , an enzyme implicated in cellular regulation and cancer progression. The inhibition of USP7 suggests possible therapeutic applications in oncology and other diseases associated with protease dysregulation.
Table 1: Summary of Biological Activities
The mechanism of action for this compound primarily involves its interaction with specific proteases. By inhibiting USP7, the compound disrupts the normal function of this protease, leading to altered protein degradation pathways that can result in reduced tumor growth and enhanced apoptosis in cancer cells .
Case Study: Antiproliferative Activity
A study investigating the antiproliferative effects of various derivatives of piperidine compounds found that this compound exhibited significant cytotoxic effects on HCT-116 colorectal cancer cells. The IC50 value was determined to be approximately 0.81 mg/mL , indicating a potent inhibitory action specifically against cancerous cells while sparing normal cells .
Structural Similarities and Comparisons
The compound shares structural similarities with other piperidine derivatives, which may influence its biological activity. Below is a comparison table highlighting notable analogs:
Table 2: Comparison of Piperidine Derivatives
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| (2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid | Enantiomer with different stereochemistry | May exhibit altered biological activity |
| 1-Methylpiperidin-4-one | Lacks carboxylic acid group | Different reactivity profile |
| N-Benzylpiperidinone | Benzyl substitution on piperidinone | Potentially different biological activities |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
